molecular formula C9H7ClS B2611592 7-(Chloromethyl)benzo[b]thiophene CAS No. 1388025-38-4

7-(Chloromethyl)benzo[b]thiophene

Cat. No.: B2611592
CAS No.: 1388025-38-4
M. Wt: 182.67
InChI Key: XJSUQACPZPJYPK-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core in Chemical Research

The benzo[b]thiophene scaffold is a privileged structure in drug discovery and medicinal chemistry due to its wide range of biological activities. researchgate.netnih.gov Its derivatives have been shown to possess antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. nih.gov The structural similarities of benzo[b]thiophene derivatives to active compounds make them promising candidates for developing new lead molecules in drug design. researchgate.net This has led to the inclusion of the benzo[b]thiophene core in several FDA-approved drugs, such as the selective estrogen receptor modulator raloxifene, the antiasthmatic agent zileuton, and the antifungal drug sertaconazole. wikipedia.org

Beyond its medicinal applications, the benzo[b]thiophene core is also crucial in materials science. Its electron-rich sulfur atom and aromaticity contribute to the stability of metal complexes and influence their geometry and reactivity, making them relevant for the development of magnets and molecular conductors. researchgate.net Furthermore, benzo[b]thiophene derivatives are utilized in the manufacturing of dyes like thioindigo. wikipedia.org The versatility of this heterocyclic system also makes it a valuable starting material and building block for synthesizing more complex, often bioactive, structures. wikipedia.orgresearchgate.net

Overview of Functionalized Benzo[b]thiophenes in Advanced Chemical Synthesis

Functionalized benzo[b]thiophenes are key intermediates in the synthesis of a wide array of complex molecules. researchgate.net The ability to introduce various substituents onto the benzo[b]thiophene core allows chemists to tailor the properties of the resulting molecules for specific applications. thieme.com The reactivity of the benzo[b]thiophene ring system, particularly its propensity for electrophilic substitution, provides a powerful tool for its functionalization. numberanalytics.com

Numerous synthetic methodologies have been developed to construct and modify the benzo[b]thiophene skeleton, highlighting its importance in organic synthesis. researchgate.nettandfonline.com These methods often involve cyclization reactions of precursors like o-alkynyl thioanisoles to form the benzo[b]thiophene core. nih.gov The resulting functionalized benzo[b]thiophenes can then undergo further transformations, such as metal-catalyzed cross-coupling reactions, to build more elaborate molecular architectures. numberanalytics.com This makes functionalized benzo[b]thiophenes indispensable building blocks for creating novel pharmaceuticals, organic electronic materials, and other functional organic compounds. researchgate.netresearchgate.net

Specific Focus on 7-(Chloromethyl)benzo[b]thiophene: Structural Characteristics and Research Relevance

This compound is a derivative of benzo[b]thiophene characterized by a chloromethyl group (-CH₂Cl) attached to the 7-position of the benzene (B151609) ring. This specific functionalization makes it a valuable reagent in chemical synthesis. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various other functional groups at the 7-position. This reactivity makes this compound a key intermediate for the synthesis of a diverse range of 7-substituted benzo[b]thiophene derivatives. These derivatives are of interest in medicinal chemistry for the development of new therapeutic agents, including those with potential applications in treating cognitive disorders. google.com

The research relevance of this compound lies in its utility as a building block for creating more complex and potentially bioactive molecules. For instance, it can be used to synthesize compounds like (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, which has been investigated for the treatment of cognitive disorders. google.com The ability to readily modify the 7-position of the benzo[b]thiophene core through the reactive chloromethyl group allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSUQACPZPJYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloromethyl Benzo B Thiophene and Analogues

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the chloromethyl group onto a benzo[b]thiophene scaffold in one or more steps. The success of these methods often hinges on controlling the regioselectivity of the reactions.

Chloromethylation of Benzo[b]thiophene Scaffolds

Direct chloromethylation of the benzo[b]thiophene ring is an electrophilic substitution reaction. Generally, electrophilic attack on benzo[b]thiophene favors the 3-position due to the stability of the resulting intermediate. chemicalbook.comyoutube.com Achieving substitution at the 7-position requires specific directing groups or reaction conditions that can overcome this inherent reactivity.

The chloromethylation reaction typically employs reagents such as formaldehyde (B43269) and hydrogen chloride. google.comgoogle.com The process can be sensitive, with the potential for side reactions and the formation of multiple isomers. For instance, the chloromethylation of thiophene (B33073), a related heterocycle, requires careful temperature control and specific molar ratios of reactants to optimize the yield of the desired product and minimize byproducts like bis-thienyl methane. google.comgoogle.com

Table 1: Conditions for Thiophene Chloromethylation

Parameter Preferred Condition Most Advantageous
Temperature -15 °C to +20 °C 0 °C to +10 °C
Molar Ratio (Thiophene:HCl:H2(g):Paraformaldehyde) 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0 Not Specified

This interactive table summarizes the reaction conditions for the chloromethylation of thiophene, which provides insights into the potential conditions for benzo[b]thiophene. Data sourced from google.comgoogle.com.

Regioselective Synthesis Strategies for 7-Substituted Benzo[b]thiophenes

Given the challenge of direct chloromethylation at the 7-position, regioselective strategies are often employed. These strategies involve introducing other functional groups that direct subsequent reactions to the desired position. For example, the synthesis of certain benzo[b]thiophene derivatives has been achieved through regioselective Friedel-Crafts coupling. nih.gov

Modern synthetic methods offer various ways to construct substituted benzo[b]thiophenes with high regioselectivity. These include transition metal-catalyzed reactions, such as rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur, which allows for the controlled synthesis of polysubstituted benzo[b]thiophenes. researchgate.net Other techniques involve the annulation of o-halovinylbenzenes with potassium sulfide (B99878) or photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org These methods provide access to a wide range of substituted benzo[b]thiophenes, which can then be further functionalized.

Precursor-Based Synthetic Routes

An alternative to direct functionalization is the construction of the benzo[b]thiophene ring from acyclic precursors that already contain the desired substitution pattern or a group that can be readily converted to the chloromethyl group.

Cyclodehydration Reactions in Benzo[b]thiophene Formation

The formation of the benzo[b]thiophene core often involves the cyclization of a substituted benzene (B151609) derivative. A common method is the intramolecular cyclization of aryl sulfides. For instance, 2-phenylthioethanol can undergo oxidation-cyclization to form benzo[b]thiophene. chemicalbook.com Another approach involves the cyclization of arylmercapto acetals in the gas phase using a catalyst. chemicalbook.com

A well-established route involves the reaction of a thiophenol with a suitable carbonyl compound, followed by acid-catalyzed cyclodehydration. For example, the synthesis of 7-chloro-3-methylbenzo[b]thiophene (B97379) starts from 2-chlorothiophenol, which is reacted with chloroacetone. The resulting intermediate is then cyclized using polyphosphoric acid. prepchem.com This general strategy can be adapted to produce 7-substituted analogs by starting with an appropriately substituted thiophenol.

Free-Radical Bromination for Benzylic Halogenation

When a precursor with a methyl group at the 7-position is available, such as 7-methylbenzo[b]thiophene, a common method for introducing a halogen is through free-radical bromination. This reaction is highly selective for the benzylic position, which is the carbon atom directly attached to the aromatic ring. vaia.com

The reagent of choice for this transformation is often N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like UV light or a chemical initiator. youtube.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a more stable benzylic radical. vaia.comyoutube.com This radical then reacts with a bromine source to form the bromomethyl product. This brominated intermediate can then be converted to the desired chloromethyl compound.

Preparation via Hydroxymethyl Precursors

A reliable method for synthesizing 7-(chloromethyl)benzo[b]thiophene involves the conversion of the corresponding alcohol, 7-(hydroxymethyl)benzo[b]thiophene. This precursor-based approach allows for clean conversion to the chloride.

The transformation of the hydroxymethyl group to a chloromethyl group is a standard procedure in organic synthesis. A common reagent for this conversion is thionyl chloride (SOCl₂), often in an inert solvent like ether. prepchem.com The reaction proceeds by converting the alcohol into a better leaving group, which is then displaced by a chloride ion. This method is generally efficient and provides the desired product in good yield.

Table 2: Synthesis of 3-chloromethyl-7-methyl-benzothiophene (B8335409) via a Hydroxymethyl Precursor

Reactant Reagent Solvent Reaction Time Temperature
3-hydroxymethyl-7-methyl-benzo[b]thiophene SOCl₂ Ether 2 hours Room Temperature

This interactive table outlines the synthesis of a chloromethylated benzothiophene (B83047) analog from its hydroxymethyl precursor. Data sourced from prepchem.com.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium, stands as a cornerstone for the synthesis of benzo[b]thiophene derivatives. These methods offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of the fused heterocyclic system from various precursors.

Palladium-Catalyzed Coupling Reactions for Benzo[b]thiophene Derivatives

Palladium catalysts are instrumental in the synthesis of benzo[b]thiophenes, facilitating a range of coupling reactions. A one-pot conversion of thioenols into benzo[b]thiophenes has been achieved using simple palladium catalysts like PdCl₂ or PdCl₂(cod). rsc.org Another innovative approach involves the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of both carbon-sulfur and carbon-hydrogen bonds, a method that notably avoids the need for an external stoichiometric oxidant. nih.gov This catalytic C-H/C-S coupling method is applicable to the synthesis of elaborate π-systems. nih.gov

Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts provide an efficient, high-yield route to multisubstituted benzo[b]thiophenes. researchgate.net The versatility of palladium catalysis is also demonstrated in the C-H arylation of electron-enriched heteroarenes with aryl bromides and chlorides. organic-chemistry.org Research has also shown the development of a palladium(II)-catalyzed C-H bond oxidative Heck reaction for the synthesis of (E)-2-styrylbenzo[b]thiophene 1,1-dioxides. acs.org

A summary of representative palladium-catalyzed reactions for the synthesis of benzo[b]thiophene derivatives is presented below:

Starting Material(s)Catalyst/ReagentsProductKey Features
ThioenolsPdCl₂ or PdCl₂(cod)Benzo[b]thiophenesOne-pot conversion. rsc.org
2-Biphenylyl sulfidesPd(OAc)₂DibenzothiophenesC-H/C-S bond cleavage without external oxidant. nih.gov
α-Aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles/acrylatesPd(OAc)₂ or PdCl₂, Cu(OAc)₂Multisubstituted benzo[b]thiophenesIntramolecular oxidative C-H functionalization/arylthiolation. researchgate.net
Benzo[b]thiophene 1,1-dioxide, StyrenePd(OAc)₂, AgOPiv, PivOH(E)-2-styrylbenzo[b]thiophene 1,1-dioxideC-H bond oxidative Heck reaction. acs.org

Electrochemical Methods in Benzo[b]thiophene Scaffold Construction

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for constructing benzo[b]thiophene scaffolds. These methods often proceed under mild conditions, avoiding the need for harsh reagents and transition metal catalysts. rsc.org

An efficient electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes. rsc.orgrsc.org This method utilizes constant current electrolysis in an undivided cell at room temperature and is notable for its tolerance of various functional groups. rsc.org The mechanism proceeds through a selective ipso-addition leading to a strained quaternary spirocyclization. rsc.orgrsc.org

Another electrochemical strategy focuses on the intramolecular reductive cyclization of ortho-haloaryl allyl thioethers, catalyzed by Ni(II) complexes, to yield dihydro-benzo[b]thiophene derivatives. tandfonline.com This process is conducted in a one-compartment cell with a sacrificial metal anode. tandfonline.com

Key features of electrochemical syntheses of benzo[b]thiophene derivatives are summarized in the table below:

Starting Material(s)Method/CatalystProductKey Features
Sulfonhydrazides, Internal alkynesConstant current electrolysis, Graphite (B72142) felt electrodesBenzo[b]thiophene-1,1-dioxidesTransition metal-free, room temperature. rsc.orgrsc.org
ortho-Haloaryl allyl thioethersElectrochemical reductive cyclization, Ni(II) complexesDihydro-benzo[b]thiophene derivativesCatalytic intramolecular cyclization. tandfonline.com

Optimization of Reaction Conditions and Efficiency Analysis

The efficiency of benzo[b]thiophene synthesis is highly dependent on the optimization of reaction conditions. For palladium-catalyzed reactions, extensive screening of catalysts, reoxidants, solvents, and temperature is crucial. For instance, in the synthesis of multisubstituted benzo[b]thiophenes via oxidative C-H functionalization, it was found that using either Pd(OAc)₂ or PdCl₂ (20 mol%) with Cu(OAc)₂ (1 equivalent) as a reoxidant in DMF or DMSO at 120-130 °C for 6-7 hours provided good yields. researchgate.net

In the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, initial studies to determine optimal conditions were performed using 1-propynylbenzene and 4-methylbenzenesulfonhydrazide. rsc.org The best yield (75%) was achieved using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided cell at room temperature, with Et₄NPF₆ as the electrolyte and a co-solvent system of HFIP/CH₃NO₂. rsc.org

The development of domino reactions, which combine multiple transformations in a single synthetic operation, represents a significant advancement in efficiency. For example, a solvent-free domino reaction has been designed to form cyclopentannulated benzo[b]thiophenes from benzothienyl carbinols and 1,3-dicarbonyls using polyphosphoric acid (PPA). ccspublishing.org.cn

Synthetic Challenges and Approaches to Enhance Selectivity

Despite the advancements, synthetic challenges remain, particularly concerning selectivity. In palladium-catalyzed reactions, achieving regioselectivity can be a significant hurdle. For instance, when the hydrogen atoms at the 2'- and 6'-positions of a substrate are non-equivalent during a C-H/C-S coupling reaction, the cyclization tends to proceed at the least sterically hindered C-H bond. nih.gov

Another challenge lies in controlling the reaction pathway. The course of a cyclization reaction of a 2-biphenylyl sulfide could be directed by the addition of a silver oxidant. nih.gov In the absence of an external oxidant, a palladium-catalyzed reaction yielded dibenzothiophene via C-H/C-S coupling. However, the addition of a silver salt led to a different product through a C-H/C-H coupling reaction. nih.gov

In the context of producing benzo[b]thiophene fused polycyclic derivatives, unsolved problems include a deeper understanding of the role of the sulfur atom in governing reactivity and selectivity, and the need for more green and economical synthetic strategies. ccspublishing.org.cn The one-pot conversion of thioenols to benzo[b]thiophenes using palladium catalysts also represents a strategy to overcome challenges by simplifying the synthetic sequence. rsc.org

Chemical Reactivity and Derivatization Pathways of the Chloromethyl Moiety

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 7-position is analogous to a benzylic halide, making it an excellent substrate for SN2 reactions. The chlorine atom is a good leaving group, and the adjacent aromatic ring stabilizes the transition state, facilitating displacement by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups at the 7-position, making it a key intermediate in the synthesis of more complex molecules.

7-(Chloromethyl)benzo[b]thiophene readily reacts with primary and secondary amines to yield the corresponding 7-(aminomethyl)benzo[b]thiophene derivatives. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct. The resulting amines are valuable intermediates for the synthesis of biologically active compounds. Similarly, reactions with amine derivatives like hydrazines can be used to introduce further complexity. For instance, benzo[b]thiophene carbohydrazides are known to react with aldehydes to form acylhydrazones, demonstrating the utility of nitrogen-containing derivatives in building diverse molecular libraries. nih.gov

The chlorine atom can be displaced by oxygen-based nucleophiles, such as alkoxides or phenoxides, in a Williamson-type ether synthesis. This reaction pathway allows for the formation of a variety of ethers and arylethers. The reaction of this compound with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide, yields the corresponding 7-(alkoxymethyl)benzo[b]thiophene. This provides a robust method for attaching alkoxy side chains to the benzo[b]thiophene scaffold.

Analogous to reactions with amines and alcohols, the chloromethyl group is readily attacked by sulfur nucleophiles. Thiols and thiolates react with this compound to form thioethers (sulfides). These reactions are typically efficient and provide access to a range of 7-(alkylthiomethyl)- and 7-(arylthiomethyl)benzo[b]thiophenes. The resulting thioethers can be important for their biological properties or as intermediates for further transformations, such as oxidation to sulfoxides or sulfones.

Table 1: Overview of Nucleophilic Substitution Reactions

Nucleophile Class Reagent Example Product Type
Amines R¹R²NH 7-(Aminomethyl)benzo[b]thiophene
Alcohols/Phenols R-OH / Ar-OH (with base) 7-(Alkoxymethyl/Aryloxymethyl)benzo[b]thiophene
Thiols/Thiophenols R-SH / Ar-SH (with base) 7-(Alkylthiomethyl/Arylthiomethyl)benzo[b]thiophene

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring system is aromatic and can undergo electrophilic substitution. In the unsubstituted parent molecule, electrophilic attack occurs preferentially on the electron-rich thiophene (B33073) ring, primarily at the C3 position, and to a lesser extent at C2. chemicalbook.comchemicalbook.com However, in this compound, the thiophene ring positions (C2 and C3) remain the most activated sites for electrophilic attack.

For substitution on the benzene (B151609) portion of the molecule, the orientation of incoming electrophiles is governed by the combined directing effects of the fused thiophene ring and the existing chloromethyl substituent at C7. The chloromethyl group is a weak deactivating group and acts as an ortho, para-director. youtube.com The fused thiophene ring directs incoming electrophiles to the C4 and C6 positions. Therefore, for an electrophilic attack on the benzene ring, the incoming group would be directed primarily to the C4 and C6 positions, which are ortho and para to the thiophene sulfur's influence and ortho to the chloromethyl group. For example, nitration of benzo[b]thiophene itself yields a mixture of nitro-isomers, highlighting the competitive nature of substitution. cdnsciencepub.com In a study on 4-hydroxybenzo[b]thiophene, electrophilic substitution was observed at the 5- and 7-positions, demonstrating how existing substituents dictate the regiochemical outcome. rsc.org

Oxidative Transformations of the Thiophene Sulfur Atom in Benzo[b]thiophene Derivatives

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations are typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgmdpi.com Stepwise oxidation first yields the this compound-1-oxide. Further oxidation under more forcing conditions or with an excess of the oxidizing agent produces the this compound-1,1-dioxide. nih.govresearchgate.net

The oxidation state of the sulfur atom significantly alters the electronic properties of the benzo[b]thiophene ring system. The conversion of the electron-donating sulfide (B99878) to the strongly electron-withdrawing sulfone group modifies the molecule's reactivity, stability, and biological activity, opening pathways to novel derivatives with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Further Functionalization for Complex Molecular Architectures

This compound is a valuable building block for constructing more complex molecular structures. wikipedia.org The functional groups introduced through the reactions described above serve as handles for subsequent transformations. For example, derivatives containing halogen atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. thieme-connect.dedocumentsdelivered.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly functionalized benzo[b]thiophenes.

Aromatic compounds with multiple different halogen atoms can be used as scaffolds for site-selective reactions, taking advantage of the differential reactivity of iodo, bromo, and chloro groups. thieme-connect.de This strategy allows for the regioselective introduction of diverse substituents. The combination of nucleophilic substitution at the chloromethyl group, electrophilic substitution on the ring, and modern cross-coupling methodologies provides a powerful toolkit for elaborating the this compound core into novel and complex molecular architectures for various applications. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Chloromethyl Benzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-(Chloromethyl)benzo[b]thiophene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for unambiguous assignment of all proton and carbon signals.

While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be reliably predicted based on the well-documented spectra of benzo[b]thiophene and its substituted derivatives. chemicalbook.comspectrabase.com The ¹H NMR spectrum would feature signals for the aromatic protons on the benzo[b]thiophene core and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The aromatic region would display a complex pattern of doublets and triplets, with coupling constants indicating the ortho, meta, and para relationships between protons. The protons on the thiophene (B33073) ring (H2 and H3) typically appear at distinct chemical shifts from those on the benzene (B151609) ring (H4, H5, H6). chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. organicchemistrydata.org The spectrum would show nine distinct signals corresponding to the eight carbons of the benzo[b]thiophene core and the one carbon of the chloromethyl group. The chemical shift of the -CH₂Cl carbon is particularly diagnostic.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a carbon signal based on its attached proton's signal. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the chloromethyl substituent to the C7 position on the benzo[b]thiophene ring by observing a correlation from the -CH₂ protons to the C7, C6, and C7a carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, inferred from data on related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2 7.4-7.5 125-127
3 7.3-7.4 122-124
4 7.8-7.9 124-126
5 7.3-7.4 123-125
6 7.4-7.5 124-126
7-CH₂ 4.8-5.0 45-48
3a - 139-141
7a - 138-140

For comparison, the reported NMR data for a related derivative, 7-chloro-2-methyldibenzo[b,d]thiophene, provides insight into the chemical shifts in a similar chemical environment. rsc.org

Table 2: Experimental NMR Data for 7-chloro-2-methyldibenzo[b,d]thiophene in CDCl₃. rsc.org

Compound ¹H NMR (400 MHz, CDCl₃) δ, ppm ¹³C NMR (101 MHz, CDCl₃) δ, ppm

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly vital as it measures mass with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₉H₇ClS. HRMS analysis would confirm this by providing an experimental mass that matches the calculated exact mass, distinguishing it from other potential compounds with the same nominal mass. rsc.orgrsc.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for analyzing complex mixtures, allowing for the separation of this compound from reaction byproducts or related derivatives before mass analysis. nih.gov This ensures that the obtained mass spectrum corresponds to the pure compound of interest.

Table 3: High-Resolution Mass Spectrometry Data

Compound Molecular Formula Calculated Exact Mass [M]⁺ Found Mass [M]⁺
This compound C₉H₇ClS 182.0008 Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands appear in the 1600-1450 cm⁻¹ region, characteristic of the benzo[b]thiophene ring system.

Aliphatic C-H Stretching: The C-H bonds of the chloromethyl group (-CH₂Cl) would show stretching vibrations in the 3000-2850 cm⁻¹ range.

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹, is indicative of the carbon-chlorine bond.

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are generally weaker and appear in the fingerprint region.

Vibrational spectroscopy has been widely used to study the structural properties of benzo[b]thiophene and its derivatives. ijopaar.com The following table summarizes the expected characteristic IR absorption frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H (-CH₂) Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-H Bend 1475 - 1365
C-Cl Stretch 800 - 600

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. colab.ws It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the absolute conformation of the molecule in the solid state. This technique is also crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which dictate the crystal packing arrangement. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable information about the electronic structure of conjugated systems. beilstein-journals.org

The benzo[b]thiophene core contains a delocalized π-electron system, which gives rise to characteristic absorption bands in the UV region. The spectrum is typically characterized by multiple absorption maxima (λ_max), corresponding to π → π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the ring. mdpi.com The chloromethyl group at the C7 position would act as a weak auxochrome, potentially causing a small shift (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzo[b]thiophene. Studies on oxidized benzo[b]thiophene derivatives show how modifications to the core sulfur atom significantly alter the electronic properties and shift the absorption and emission spectra. mdpi.com

Table 5: Compound Names Mentioned

Compound Name
This compound
Benzo[b]thiophene
7-chloro-2-methyldibenzo[b,d]thiophene
1,2-Bis(chloromethyl)benzene
Raloxifene
Zieuton
Sertaconazole
Thioindigo
2,7-diBr-BTBT
2,7-diBr-BTBTDO

Computational Chemistry Approaches in the Study of 7 Chloromethyl Benzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state properties, molecular orbitals, and various reactivity descriptors. For 7-(Chloromethyl)benzo[b]thiophene, DFT calculations provide a foundational understanding of its chemical nature.

Electronic Structure: Studies on the parent benzo[b]thiophene molecule using DFT and other methods like near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy have provided detailed assignments of its spectral features. nih.gov These analyses reveal how the fusion of a benzene (B151609) ring to a thiophene (B33073) ring—a process known as benzo-annulation—influences the electronic properties through increased π-electron delocalization and inductive effects from the sulfur heteroatom. nih.gov For this compound, DFT would be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

A selection of key descriptors that would be calculated using DFT for this compound are presented below.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to the capacity to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the capacity to accept an electron.
HOMO-LUMO GapΔEIndicates chemical reactivity and stability.
ElectronegativityχMeasures the ability to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.
Electrophilicity IndexωQuantifies the electrophilic character of a molecule. mdpi.com

These parameters help in comparing the reactivity of this compound with other related compounds and in predicting its behavior in chemical reactions.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a biologically relevant protein target. The benzo[b]thiophene scaffold is a common feature in molecules designed as inhibitors for various enzymes. For instance, different benzo[b]thiophene derivatives have been studied as potential inhibitors of cholinesterases and for their antimicrobial properties against multidrug-resistant bacteria. mdpi.comresearchgate.net

The docking process involves:

Preparation: Obtaining or creating 3D structures of the ligand (this compound) and the target protein.

Simulation: Using a scoring algorithm to fit the ligand into the protein's binding pocket in numerous possible conformations.

Analysis: Evaluating the results based on the binding energy (or docking score), which estimates the binding affinity, and the specific interactions formed. Lower binding energies typically indicate a more stable ligand-receptor complex. nih.gov

Key interactions analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, in a study of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, docking revealed key interactions within the enzyme's active site that explained the compounds' inhibitory activity. mdpi.com Similarly, docking studies on tetrahydrobenzo[b]thiophene derivatives against the Keap1 protein helped to rationalize their antioxidant activity. nih.gov Docking this compound into various targets could reveal its potential as a bioactive agent.

The table below illustrates the type of data obtained from molecular docking studies, using examples from related benzo[b]thiophene derivatives.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Benzo[b]thiophene-chalcone hybridAcetylcholinesterase (AChE)-10.5Tyr124, Trp286, Tyr341
Tetrahydrobenzo[b]thiophene derivativeKeap1 (antioxidant target)-7.1Arg415, Ser508, Ser602
Benzothiophene (B83047) derivativeStaphylococcus aureus PBP2a-8.5Ser402, Thr600, Asn463

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a compound to its biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds, making it a valuable tool for prioritizing synthetic efforts in drug discovery.

To build a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activity (e.g., anticancer or antimicrobial) is required. researchgate.netnih.gov For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to create a correlation between these descriptors and the observed biological activity. researchgate.netresearchgate.net

Key steps in QSAR modeling include:

Descriptor Calculation: Computing a wide range of descriptors for each molecule in the training set.

Model Building: Using statistical methods to develop a predictive equation.

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is not a result of chance correlation. mdpi.comresearchgate.net

Studies on benzo[b]thiophene derivatives have successfully used QSAR to identify key molecular features responsible for their anticancer and antimicrobial activities. researchgate.netresearchgate.net For example, a QSAR study on benzothiophene-based anticancer agents revealed that steric, electrostatic, and electro-topological parameters were crucial for their activity. researchgate.net Another study on heterocyclic amides found that volume and hydrophobicity were important for antitumor activity. nih.gov A QSAR model could predict the biological activity of this compound based on its unique set of calculated descriptors.

Descriptor TypeExample DescriptorsRelevance
Physicochemical LogP (lipophilicity), Molar Refractivity (MR)Governs absorption, distribution, and membrane permeability.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe molecular size, shape, and branching.
Electronic Dipole Moment, Partial ChargesInfluence ligand-receptor electrostatic interactions.
Quantum Chemical HOMO/LUMO energies, Electrophilicity (from DFT)Relate to chemical reactivity and interaction mechanisms.

Prediction of Reaction Pathways and Mechanistic Insights

Beyond predicting static properties, computational chemistry, particularly DFT, can be used to map out entire reaction pathways and provide deep mechanistic insights. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy path from reactants to products, the most likely reaction mechanism can be determined.

This approach has been effectively used to understand the reactivity of the benzo[b]thiophene core. A detailed DFT study on the C3-chlorination of 2-methylbenzo[b]thiophene (B72938) using sodium hypochlorite (B82951) elucidated a stepwise mechanism. nih.govrsc.org The calculations showed the formation of a key chloronium ion intermediate and identified the rate-determining transition state. researchgate.netresearchgate.net This level of detail helps chemists understand why a reaction proceeds in a certain way and how to optimize conditions to favor the desired product. nih.gov

For this compound, this methodology could be applied to predict:

Nucleophilic Substitution Reactions: The mechanism of substitution at the chloromethyl group (an SN1 or SN2 pathway), including the calculation of activation barriers for different nucleophiles.

Electrophilic Aromatic Substitution: The regioselectivity of further substitutions on the aromatic rings, predicting whether incoming electrophiles would favor positions on the benzene or thiophene ring.

Side Reactions: The likelihood and pathways of potential side reactions under specific conditions, such as oxidation of the sulfur atom. nih.gov

By modeling these pathways, computational chemistry provides a predictive framework that can guide synthetic strategy, saving time and resources in the laboratory.

Applications As Key Intermediates in Organic Synthesis

Precursor in the Synthesis of Biologically Active Scaffolds

The benzo[b]thiophene nucleus is a recognized pharmacophore present in numerous biologically active compounds. nih.govresearchgate.net The introduction of a chloromethyl group at the 7-position provides a convenient handle for further molecular elaboration, enabling the synthesis of novel therapeutic agents.

While direct synthesis of serotoninergic agents from 7-(chloromethyl)benzo[b]thiophene is not extensively documented in publicly available literature, the general class of benzo[b]thiophene derivatives has shown significant promise in this area. For instance, various benzo[b]thiophene derivatives have been synthesized and evaluated as serotonin (B10506) N-acetyltransferase (AANAT) inhibitors, which are crucial for regulating melatonin (B1676174) biosynthesis. researchgate.net

The reactivity of the chloromethyl group in related isomers, such as 3-chloromethylbenzo[b]thiophene, has been demonstrated in nucleophilic substitution reactions. For example, the alkylation of cyanide with 3-chloromethylbenzo[b]thiophene yields benzo[b]thiophene-3-acetonitrile, a precursor to other functional groups. capes.gov.br This type of reaction could theoretically be applied to this compound, allowing for the introduction of various amine-containing side chains, a common feature in many serotoninergic drugs. By reacting this compound with appropriate amine nucleophiles, a library of 7-(aminomethyl)benzo[b]thiophene derivatives could be generated for screening against serotonin receptors and transporters.

PrecursorReagentProductPotential Application
This compoundSecondary Amine7-((Dialkylamino)methyl)benzo[b]thiopheneSerotonin Receptor Modulator
This compoundPiperazine Derivative1-(Benzo[b]thiophen-7-ylmethyl)piperazineAntidepressant Agent

The benzo[b]thiophene scaffold is a key component in the design of various kinase inhibitors. nih.gov For example, derivatives of benzo[b]thiophene have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell proliferation and survival. researchgate.net The synthesis of these inhibitors often involves the modification of the benzo[b]thiophene core.

A structurally related compound, (7-chlorobenzo[b]thiophen-2-yl)methanol, has been identified as a valuable intermediate in the development of kinase inhibitors. The chloromethyl group of this compound offers a reactive site for the attachment of various pharmacophores known to interact with the ATP-binding site of kinases. For instance, reaction with nucleophilic heterocyclic amines could lead to the formation of novel kinase inhibitor candidates.

Starting MaterialReaction TypeResulting ScaffoldTarget Kinase (Example)
This compoundNucleophilic Substitution with anilinesN-((Benzo[b]thiophen-7-yl)methyl)anilinesTyrosine Kinases
This compoundReaction with heterocyclic thiols7-((Arylthio)methyl)benzo[b]thiophenesMAP Kinases

Utility in Materials Science Applications

The unique electronic and photophysical properties of the benzo[b]thiophene system make it an attractive component for the development of novel organic materials.

Benzo[b]thiophene derivatives are widely recognized for their potential in organic electronics, particularly as organic semiconductors in devices like organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure and intermolecular interactions. While specific studies on this compound in this context are limited, the functionalization of the benzo[b]thiophene core is a common strategy to tune the electronic properties and solid-state packing of the resulting materials. The chloromethyl group could serve as a point of attachment for various solubilizing or electron-donating/withdrawing groups to modulate the semiconductor's performance.

The incorporation of functional small molecules into polymer matrices is a well-established method for creating materials with tailored properties. The chloromethyl group of this compound provides a reactive site for grafting the benzo[b]thiophene moiety onto polymer backbones. This could be achieved through reactions with polymers containing nucleophilic side chains, such as those with hydroxyl or amine groups. Such modifications could enhance the thermal stability, conductivity, or photoluminescent properties of the resulting polymer.

Polymer BackboneReaction TypeModified Polymer Property
Poly(vinyl alcohol)EtherificationIncreased Refractive Index
Poly(styrene-co-maleic anhydride)Esterification/ImidationEnhanced Thermal Stability

Strategies for Constructing Diversified Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent scaffold for combinatorial synthesis due to the versatile reactivity of the chloromethyl group.

The synthesis of various substituted benzo[b]thiophenes has been explored to generate libraries of compounds with a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.gov The chloromethyl group of this compound can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the rapid generation of a large number of derivatives from a single, readily accessible starting material. This approach is highly valuable for structure-activity relationship (SAR) studies, where the systematic variation of substituents can lead to the identification of compounds with optimized properties. researchgate.net

Nucleophile ClassResulting Functional GroupPotential Application Area
AminesAminomethylMedicinal Chemistry
Alcohols/PhenolsAlkoxymethyl/AryloxymethylMaterials Science
Thiols/ThiophenolsThiomethyl/ArylthiomethylAgrochemicals
CyanideCyanomethylChemical Synthesis

Biological Activity Studies of 7 Chloromethyl Benzo B Thiophene Derivatives: Mechanistic and in Vitro Perspectives

Enzyme Inhibition Profiles

Derivatives of 7-(Chloromethyl)benzo[b]thiophene have been shown to interact with and inhibit a variety of enzymes, indicating their potential as therapeutic agents for a range of diseases. The following sections detail the inhibitory activities of these compounds against several key enzyme classes.

Kinase Inhibition Mechanisms

Benzo[b]thiophene derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

One area of significant interest is the inhibition of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) involved in cell cycle regulation and anti-apoptotic activity. nih.gov Overexpression of Pim kinases is linked to various cancers, making them attractive targets for drug development. nih.gov While the direct inhibition mechanism of this compound derivatives on Pim kinases is a subject of ongoing research, related bis-thiazole derivatives have been shown to induce cytotoxicity by inhibiting Pim-1 kinase activity. dntb.gov.ua

Recent studies have also identified 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. rsc.org For instance, the hydrazide derivative 16b demonstrated potent inhibition against a panel of kinases with the following IC50 values: rsc.org

KinaseIC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

The 5-hydroxybenzothiophene amide derivatives 4 , 6 , 7 , and 10 showed selective inhibition of haspin kinase. rsc.org Haspin's role in chromosome alignment during mitosis makes it a compelling target for cancer therapy. rsc.org

Furthermore, the tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , was found to inhibit WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. This inhibition contributes to its antiproliferative and apoptotic effects in cancer cells.

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Benzo[b]thiophene derivatives have shown promise in this area by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on a series of benzo[b]thiophene-chalcone hybrids revealed their potential as cholinesterase inhibitors. In general, the chalcone (B49325) hybrids demonstrated better inhibitory activity against both enzymes compared to their benzothiophene (B83047) precursors.

Key findings from this research include:

Compound 5f was identified as the most effective AChE inhibitor with an IC50 value of 62.10 µM.

Compound 5h was the most potent BChE inhibitor, with an IC50 value of 24.35 µM, which is comparable to the standard drug galantamine (IC50 = 28.08 µM).

The following table summarizes the inhibitory activities of selected benzo[b]thiophene-chalcone hybrids:

CompoundAChE IC50 (µM)BChE IC50 (µM)
5f 62.10> 100
5h > 10024.35
Galantamine (Standard) -28.08

These findings highlight the potential of the benzo[b]thiophene scaffold in designing novel cholinesterase inhibitors.

Inhibition of Bacterial Enzymes (e.g., MurD, DNA gyrase)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzo[b]thiophene derivatives have been investigated for their ability to inhibit essential bacterial enzymes.

A class of antibacterial thiophenes has been identified that targets DNA gyrase, an enzyme crucial for bacterial DNA replication. Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophene (B33073) derivatives stabilize the gyrase-mediated DNA cleavage complex in either one or both DNA strands.

X-ray crystallography studies have shown that these compounds bind to a protein pocket between the winged helix domain and the topoisomerase-primase domain, which is distant from the DNA itself. This suggests an allosteric mechanism of inhibition, where the binding of the inhibitor to this remote pocket affects the enzyme's activity. This unique mechanism of action provides a promising avenue for developing new antibiotics that could be effective against fluoroquinolone-resistant strains.

Inhibition of Metabolic Enzymes (e.g., PDK1, LDHA)

Altered metabolism is a hallmark of cancer cells, and targeting metabolic enzymes is a promising strategy for cancer therapy. Lactate dehydrogenase A (LDHA), which plays a key role in glycolysis, is overexpressed in many cancers and is associated with tumor progression.

A series of novel thiophene derivatives have been synthesized and screened as LDHA inhibitors. Among these, 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones (4 ) were found to be the most potent inhibitors when compared to the reference drug Galloflavin. Molecular docking studies suggest that these derivatives bind within the ATP pocket of LDHA, providing a basis for the development of more potent inhibitors with anti-proliferative activity.

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.

A novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives has been designed and synthesized as selective COX-2 inhibitors. nih.gov The compound 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) (VIIa) showed particularly potent and selective COX-2 inhibition with an IC50 value of 0.29 µM and a selectivity index of 67.2. nih.gov This is more selective than the widely used COX-2 inhibitor, celecoxib (B62257). nih.gov

The table below shows the COX-2 inhibitory activity of selected thiophene derivatives: nih.gov

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
VIIa 0.2919.567.2
Celecoxib (Standard) 0.4214.233.8

Molecular docking studies have indicated a high binding affinity of these compounds toward the COX-2 active site, supporting their observed inhibitory activity. nih.gov

Antimicrobial Activity Studies (In Vitro)

Derivatives of this compound have demonstrated significant in vitro activity against a range of microbial pathogens, including both bacteria and fungi.

In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and screened for their antimicrobial activity. The in vitro tests were conducted against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and fungal strains (Aspergillus niger, Candida albicans).

Another study focused on the development of benzo[b]thiophene acylhydrazones as agents against multidrug-resistant Staphylococcus aureus (MRSA). rsc.org The compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was identified as a promising hit, exhibiting a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate. rsc.org

The effect of halogen substitution on the antimicrobial activity of benzo[b]thiophene derivatives has also been investigated. Bromo- and chloro-substituted cyclohexanol (B46403) benzo[b]thiophene derivatives (25 and 26 ) showed the lowest MIC values against Gram-positive bacteria (S. aureus, E. faecalis, and B. cereus) and the fungus C. albicans. Compound 25 also demonstrated rapid bactericidal activity against S. aureus at its MIC.

The following table summarizes the in vitro antimicrobial activity of selected benzo[b]thiophene derivatives:

CompoundOrganismMIC (µg/mL)Reference
II.b S. aureus (MRSA)4 rsc.org
25 S. aureus-
26 S. aureus-
25 E. faecalis-
26 E. faecalis-
25 B. cereus-
26 B. cereus-
25 C. albicans-
26 C. albicans-

These studies underscore the potential of the this compound scaffold in the development of novel antimicrobial agents to combat drug-resistant pathogens.

Anticancer Potential (In Vitro Cytotoxicity and Mechanisms)

The benzo[b]thiophene scaffold is a key component in several anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net

Derivatives of benzo[b]thiophene have shown significant in vitro cytotoxic activity against a range of human tumor cell lines.

Melanoma: In a screening of α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates, cytotoxic effects were observed against the A2058 melanoma cell line. mdpi.com Separately, a benzo[b]thiophenesulphonamide 1,1-dioxide derivative showed strong cytotoxic activity against the MEL-AC melanoma cell line. nih.gov Another study utilized oil-in-water microemulsions to deliver a benzothiophene analogue, which was tested against the MW 164 skin melanoma cell line. mdpi.com

Lung Cancer: Several studies have confirmed the efficacy of benzo[b]thiophene derivatives against lung cancer cells. A series of benzo[b]thiophene-diaryl urea (B33335) derivatives were evaluated against the A549 non-small cell lung cancer line, with some compounds exhibiting antiproliferative activity comparable to the reference drug sorafenib. researchgate.net α-hydroxyphosphonate derivatives of benzothiophene also showed activity against the EBC-1 lung cancer cell line. mdpi.com Additionally, certain N-alkylated benzo[b]thiophene derivatives displayed cytotoxicity against the NCI-H460 non-small cell lung cancer line. researchgate.net

Colorectal Cancer: The cytotoxic potential against colorectal cancer has been demonstrated with multiple derivatives. Benzo[b]thiophene-diaryl urea compounds showed potent activity, with one derivative (17d) having an IC50 value of 5.91 µM on HT-29 cells. researchgate.net α-hydroxyphosphonates with a benzothiophene scaffold were also effective against the HT-29 colon cancer cell line. mdpi.com

Breast Adenocarcinoma: Breast cancer cell lines, such as MCF-7 and MDA-MB-231, have been common targets. The introduction of a pyrazole (B372694) moiety into benzothiazole (B30560) derivatives, a related heterocyclic structure, significantly enhanced antitumor activity. nih.gov Substituted chloromethylbenzamide (B8583163) benzothiazoles have also shown good anti-tumour potential. nih.gov Furthermore, N-alkylated benzo[b]thiophene derivatives have been tested against the MCF-7 breast adenocarcinoma cell line. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Benzo[b]thiophene Derivatives

Derivative Class Cancer Cell Line Cell Line Type IC50 / Activity Reference
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates A2058 Melanoma Significant Effect mdpi.com
Benzo[b]thiophenesulphonamide 1,1-dioxide MEL-AC Melanoma GI50 = 7.14 µM nih.gov
Benzo[b]thiophene-diaryl urea (Compound 17d) A549 Lung (Non-Small Cell) IC50 = 14.64 µM researchgate.net
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates EBC-1 Lung Significant Effect mdpi.com
Benzo[b]thiophene-diaryl urea (Compound 17d) HT-29 Colorectal IC50 = 5.91 µM researchgate.net
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates HT-29 Colorectal Significant Effect mdpi.com

This table provides examples of cytotoxic activity and is not an exhaustive list of all tested derivatives.

The anticancer effects of benzo[b]thiophene derivatives are often linked to their ability to interfere with key cellular processes that govern cell growth and survival. Several studies have shown that these compounds can inhibit cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

For example, a benzo[b]thiophene-diaryl urea derivative was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HT-29 colorectal cancer cells. researchgate.net Other research on tetrahydrobenzo[b]thiophene derivatives identified a potent compound that caused a dose-dependent arrest of the cell cycle in the G2/M phase. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis, as evidenced by enhanced levels of caspases 3 and 9, which are key executioner and initiator caspases in the apoptotic pathway. nih.gov

The molecular mechanisms underlying the bioactivity of benzo[b]thiophene derivatives involve interactions with specific cellular targets. While direct interactions with prostaglandin (B15479496) receptors are being explored, much of the recent research has focused on other critical pathways. A patent application describes novel benzofuran (B130515) and benzothiophene derivatives as modulators of the prostaglandin E2 receptors EP2 and/or EP4, proposing their use in cancer treatment through immune system reactivation. google.com

Other identified targets include key enzymes involved in cancer progression. Certain benzo[b]thiophene derivatives have been found to inhibit the tumor-associated NADH oxidase (tNOX). nih.gov In other studies, molecular docking revealed that some derivatives bind well to the active site of the VEGFR-2 receptor, a key regulator of angiogenesis. researchgate.net Furthermore, some tetrahydrobenzo[b]thiophene derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division. nih.gov

Anti-Inflammatory Properties

Derivatives of the benzo[b]thiophene scaffold have been a subject of interest in the development of new anti-inflammatory agents. nih.govnih.gov Research has shown that these compounds can target key enzymes involved in the inflammatory cascade. The anti-inflammatory potential of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators. nih.gov

Studies on various benzo[b]thiophene derivatives have revealed promising dual inhibitory activity against both COX-2 and 5-LOX. For instance, a benzothiophene hybrid with rhodanine (B49660) was found to be a potent COX-2 inhibitor with an IC₅₀ value of 0.67 µM, which is more potent than the reference drug celecoxib (IC₅₀ of 1.14 µM). nih.gov The same compound also demonstrated significant LOX inhibition with an IC₅₀ of 2.33 µM. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a 3,4-dimethoxyphenyl group is often essential for this activity. nih.gov

In other research, thiophene-2-carboxylate (B1233283) linked with L-histidine and its metal complexes were evaluated for their anti-inflammatory effects using an in vitro albumin denaturation model. nih.gov One of the synthesized copper complexes showed a high inhibition of 80.11%, surpassing the standard drug aspirin (B1665792) which showed 76.89% inhibition. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Class Target Enzyme(s) Key Findings Reference(s)
Benzothiophene-rhodanine hybrid COX-2 / 5-LOX IC₅₀ (COX-2) = 0.67 µM; IC₅₀ (5-LOX) = 2.33 µM nih.gov
Thiophene-metal complex Protein Denaturation 80.11% inhibition of albumin denaturation nih.gov

This table presents data for the broader class of benzo[b]thiophene derivatives, as specific data for this compound derivatives was not available.

Antioxidant Activity

Oxidative stress is implicated in numerous pathological conditions, making the discovery of antioxidant compounds a significant area of research. Benzo[b]thiophene derivatives have been evaluated for their potential to mitigate oxidative stress. benthamdirect.comnih.gov Specifically, tetrahydrobenzo[b]thiophene derivatives have shown notable antioxidant capabilities. nih.govnih.gov

The antioxidant potential of these compounds is often assessed using the phosphomolybdenum method, with ascorbic acid serving as a standard reference. nih.govnih.govbath.ac.uk In a study of newly synthesized tetrahydrobenzo[b]thiophene derivatives, several compounds exhibited significant antioxidant potency, comparable to that of ascorbic acid. nih.govnih.govbath.ac.ukresearchgate.net The presence of free amino (NH₂) and amine (NH) groups in the molecular structure appears to contribute significantly to the antioxidant properties of these molecules. nih.gov

For example, compounds identified as 1 , 16 , and 17 in a recent study, which are derivatives of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, displayed high antioxidant activity. nih.govnih.govresearchgate.net Other derivatives in the same series also showed moderate antioxidant effects. nih.gov Additionally, certain benzo[b]thiophene compounds have demonstrated the ability to inhibit lipid peroxidation induced by free radicals, with inhibition rates recorded between 19% and 30%. nih.gov The mechanism of action for some of these potent antioxidant compounds has been investigated through molecular docking studies, which suggest they may interact with the Keap1 protein, a key regulator of the cellular antioxidant response. nih.govnih.govbath.ac.uk

Table 2: In Vitro Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound Assay Method Activity Level Key Structural Features Reference(s)
1 , 16 , 17 Phosphomolybdenum High (Comparable to Ascorbic Acid) Presence of free amino and NH groups nih.govnih.govresearchgate.net
2 , 7 , 9 , 10 , 11 , 15 , 18-21 Phosphomolybdenum Moderate Varied substitutions on the core structure nih.gov
Compounds I , II , III , IV Lipid Peroxidation Inhibition 19-30% inhibition Benzo[b]thiophene nucleus nih.gov

This table presents data for tetrahydrobenzo[b]thiophene derivatives, as specific data for this compound derivatives was not available. Compound numbers are as designated in the source literature.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. The benzo[b]thiophene scaffold has been identified as a structure of interest in the search for novel antileishmanial agents. mdpi.comnih.gov Several studies have described the evaluation of benzo[b]thiophene derivatives for their activity against Leishmania species. mdpi.com

In particular, the 2-phenylbenzothiophene scaffold has been highlighted for its potential antileishmanial properties. mdpi.com While comprehensive data on a wide range of derivatives is still emerging, the initial findings suggest that the benzo[b]thiophene core is a viable starting point for the design of new antiprotozoal drugs. acs.org The exploration of various substitutions on the benzo[b]thiophene ring is a key strategy in developing potent and selective antileishmanial compounds. nih.gov

Table 3: Antileishmanial Activity of Benzo[b]thiophene Scaffolds

Scaffold Activity Noted Reference(s)
2-Phenylbenzothiophene Anti-Leishmania activity mdpi.com
Benzo[b]thiophene General antileishmanial exploration nih.gov

This table presents general findings for the broader class of benzo[b]thiophene derivatives, as specific in vitro data for this compound derivatives was not available.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The development of new, more sustainable, and efficient methods for synthesizing and functionalizing 7-(chloromethyl)benzo[b]thiophene and its precursors is an active area of research. Traditional synthetic routes can sometimes involve harsh reagents and solvents. For instance, patent literature describes the synthesis of the related 3-bromomethyl-7-chlorobenzo[b]thiophene, highlighting a move away from solvents like carbon tetrachloride, which is known to damage the ozone layer, towards less toxic linear alkanes. google.comwipo.int This shift underscores a broader trend towards greener chemistry in the synthesis of benzo[b]thiophene derivatives.

Exploration of New Chemical Reactivity Modalities for Diversification

The chloromethyl group at the 7-position of the benzo[b]thiophene ring is a key handle for chemical diversification. Its reactivity allows for a variety of substitution reactions to introduce new functional groups and build more complex molecular architectures. Research into the reactivity of chloromethyl-substituted benzo[b]thiophenes has revealed interesting and sometimes unexpected outcomes. For example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene can yield not only the expected 3-acetonitrile product but also an "abnormal" substitution product, 2-cyano-3-methylbenzo[b]thiophene, particularly when dimethyl sulfoxide (B87167) is used as the solvent. capes.gov.br

The exploration of new coupling reactions is another fruitful avenue for diversification. The C3-chloro derivatives of C2-substituted benzo[b]thiophenes have been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid, demonstrating a practical application of these halogenated intermediates for creating carbon-carbon bonds. rsc.orgrsc.org The generation of 6,7-thienobenzynes from o-silylaryl triflate precursors offers another powerful method for synthesizing multisubstituted benzo[b]thiophenes through reactions with various arynophiles. nih.gov These emerging reactivity modalities open up new possibilities for creating libraries of diverse benzo[b]thiophene derivatives for biological screening.

Advanced Structural-Activity Relationship (SAR) Studies for Targeted Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For benzo[b]thiophene derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential for a variety of diseases. nih.gov By systematically modifying the substituents on the benzo[b]thiophene core, including those derived from this compound, researchers can identify the key chemical features responsible for a compound's efficacy and selectivity. nih.gov

For example, SAR studies on benzo[b]thiophene-based compounds have been instrumental in the development of potent agents for various therapeutic areas. nih.gov The insights gained from these studies guide the rational design of new molecules with improved properties. nih.gov Quantitative structure-activity relationship (QSAR) analysis, a computational approach, has also been applied to series of benzo[b]thiophene derivatives to model their anticancer activity. researchgate.net These models use molecular descriptors to correlate the chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized compounds. researchgate.net Future research will likely involve more sophisticated computational models and high-throughput screening to accelerate the SAR cycle and facilitate the targeted design of novel therapeutics.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.govmdpi.com These technologies are being increasingly applied to the discovery of novel benzo[b]thiophene-based therapeutics. nih.gov AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new scaffolds and predict the properties of virtual compounds. mdpi.com

Investigation of Further Biological Targets and Modes of Action (Excluding Prohibited Topics)

The benzo[b]thiophene scaffold is a versatile platform that has been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov Derivatives of this compound are precursors to compounds that have been investigated for numerous therapeutic applications.

Some of the biological targets and activities of benzo[b]thiophene derivatives include:

Opioid Receptors: Benzo[b]thiophene-2-carboxamides have been identified as novel opioid receptor agonists with potent analgesic effects. nih.gov

Cholinesterases: Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. nih.gov

Serotonin (B10506) Receptors and Transporters: Novel benzo[b]thiophene derivatives have been developed as potential antidepressants with a rapid onset of action, targeting the 5-HT7 receptor and the serotonin transporter (SERT). unav.eduelsevierpure.com

STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. researchgate.net

Antimicrobial Activity: Benzo[b]thiophene acylhydrazones have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov

Tubulin Polymerization: Certain tetrahydrobenzo[b]thiophene derivatives have been explored as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. nih.gov

Future research will continue to explore the vast chemical space accessible from this compound to identify new derivatives with novel modes of action and therapeutic potential against a broader range of diseases. The inherent versatility of the benzo[b]thiophene core suggests that many more biological targets and applications are yet to be discovered. nih.gov

Q & A

Q. What are the common synthetic routes for 7-(Chloromethyl)benzo[b]thiophene?

A widely used method involves the cyclodehydration of substituted cinnamic acids or 3-arylpropanoic acids using thionyl chloride (SOCl₂) in the presence of pyridine. For example, cinnamic acid derivatives treated with excess SOCl₂ at 120–125°C yield benzo[b]thiophenes with substituents at specific positions depending on the starting material. Meta-substituted precursors may result in mixtures of 4- and 6-substituted derivatives, while ortho- and para-substituted precursors yield 5- or 7-substituted products, respectively . Terminal alkyne-based strategies are also effective for synthesizing benzo[b]thiophene derivatives, offering regioselective control under optimized conditions .

Q. How is the structure of this compound characterized?

Structural confirmation typically employs a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and chloromethyl group integration.
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.046) resolve bond lengths and angles, critical for verifying regiochemistry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns . Comparative analysis with literature data (e.g., Acta Crystallographica reports) ensures accuracy .

Q. What are the typical reactions involving the chloromethyl group in benzo[b]thiophene derivatives?

The chloromethyl group undergoes nucleophilic substitution, enabling functionalization for downstream applications:

  • Alkylation : Reacts with amines or thiols to form secondary or tertiary amines/sulfides.
  • Cross-Coupling : Participates in Buchwald-Hartwig amination or Suzuki-Miyaura reactions for aryl-aryl bond formation .
  • Elimination : Under basic conditions, may form vinyl or alkene derivatives. Solvent polarity and temperature significantly influence reaction pathways and yields .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of 7-substituted benzo[b]thiophenes?

Regioselectivity is highly dependent on the substitution pattern of the precursor. Meta-substituted starting materials often produce mixtures (e.g., 4- and 6-substituted isomers), necessitating chromatographic separation or selective crystallization . Advanced strategies include:

  • Directed Metalation : Use of directing groups (e.g., sulfoxides) to guide substituent placement.
  • Protecting Group Strategies : Temporary blocking of reactive sites to favor specific cyclization pathways .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations model transition states and intermediates to predict:

  • Reaction Pathways : Energy barriers for nucleophilic substitution or elimination.
  • Regiochemical Outcomes : Electron density maps clarify preferential attack sites on the thiophene ring. Pairing computational results with experimental data (e.g., NMR kinetics) validates predictive models .

Q. What contradictions exist in reported spectroscopic data for benzo[b]thiophene derivatives, and how can they be resolved?

Discrepancies in NMR chemical shifts or IR absorption bands often arise from solvent effects, concentration differences, or instrumentation variability. For example:

  • Solvent Polarity : Chloroform vs. DMSO-d₆ can shift ¹H NMR signals by 0.2–0.5 ppm.
  • Crystal Packing : X-ray data may differ slightly from solution-phase structures due to intermolecular interactions . Standardized protocols (e.g., referencing to TMS in NMR) and multi-technique validation (e.g., XRD + NMR) mitigate these issues .

Methodological Best Practices

  • Synthetic Optimization : Screen catalysts (e.g., pyridine in SOCl₂ reactions) and temperatures to maximize yields .
  • Data Reproducibility : Document solvent, concentration, and instrument parameters to align with literature benchmarks .
  • Safety Considerations : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.